molecular formula C12H14N2O5 B1519167 D-Glutamic acid, N-(4-aminobenzoyl)- CAS No. 5959-18-2

D-Glutamic acid, N-(4-aminobenzoyl)-

Cat. No. B1519167
CAS RN: 5959-18-2
M. Wt: 266.25 g/mol
InChI Key: GADGMZDHLQLZRI-SECBINFHSA-N
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Description

“D-Glutamic acid, N-(4-aminobenzoyl)-”, also known as ABG, is an oxidation product and a metabolite of tetrahydrofolate . It is used as a strong UV absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods such as capillary zone electrophoresis .


Synthesis Analysis

These compounds are developed by facile and microwave-assisted synthesis via nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular formula of “D-Glutamic acid, N-(4-aminobenzoyl)-” is C12H14N2O5 . The molecular weight is 266.25 g/mol .


Chemical Reactions Analysis

The RMSD plots for the compound were analyzed and showed that 1J3I-WRA609 and 1J3I-Df3 had almost similar deviations within the simulation period .


Physical And Chemical Properties Analysis

“D-Glutamic acid, N-(4-aminobenzoyl)-” has a molecular weight of 266.25 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 . Its exact mass is 266.09027155 g/mol and its monoisotopic mass is 266.09027155 g/mol .

Scientific Research Applications

I have conducted a search for the scientific research applications of N-(4-Aminobenzoyl)-L-glutamic acid . The primary application identified is its use as a strong UV absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods such as capillary zone electrophoresis (CZE) . This application allows for improved sensitivity and detection of oligosaccharides in various research settings.

Mechanism of Action

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Recent research has utilized in-silico approach to generate diverse anti-malarial hit . Molecular modelling studies on 120 designed compounds were conducted . The discovery of a novel class of Pf-DHFR inhibitors can be accomplished using this hybrid scaffold .

properties

IUPAC Name

(2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADGMZDHLQLZRI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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